Cas no 2228277-82-3 (methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate)

Methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate is a specialized thiophene-based ester compound featuring a cyano-substituted tertiary carbon center. Its molecular structure, incorporating both a carboxylate ester and a nitrile group, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The sterically hindered cyano group enhances stability while offering reactivity for further derivatization. The thiophene ring contributes to electronic properties, making it useful in materials science. This compound is valued for its synthetic flexibility, enabling precise modifications for targeted applications. High purity grades are available to meet rigorous research and industrial requirements.
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate structure
2228277-82-3 structure
商品名:methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
CAS番号:2228277-82-3
MF:C10H11NO2S
メガワット:209.26484131813
CID:6280542
PubChem ID:165968287

methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
    • EN300-1787258
    • 2228277-82-3
    • インチ: 1S/C10H11NO2S/c1-10(2,6-11)8-5-4-7(14-8)9(12)13-3/h4-5H,1-3H3
    • InChIKey: BVDNMLYBDBKQGL-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)OC)=CC=C1C(C#N)(C)C

計算された属性

  • せいみつぶんしりょう: 209.05104977g/mol
  • どういたいしつりょう: 209.05104977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 78.3Ų

methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1787258-0.1g
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
2228277-82-3
0.1g
$956.0 2023-09-19
Enamine
EN300-1787258-0.5g
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
2228277-82-3
0.5g
$1043.0 2023-09-19
Enamine
EN300-1787258-0.25g
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
2228277-82-3
0.25g
$999.0 2023-09-19
Enamine
EN300-1787258-10.0g
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
2228277-82-3
10g
$4667.0 2023-06-02
Enamine
EN300-1787258-10g
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
2228277-82-3
10g
$4667.0 2023-09-19
Enamine
EN300-1787258-1.0g
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
2228277-82-3
1g
$1086.0 2023-06-02
Enamine
EN300-1787258-2.5g
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
2228277-82-3
2.5g
$2127.0 2023-09-19
Enamine
EN300-1787258-5.0g
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
2228277-82-3
5g
$3147.0 2023-06-02
Enamine
EN300-1787258-1g
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
2228277-82-3
1g
$1086.0 2023-09-19
Enamine
EN300-1787258-5g
methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate
2228277-82-3
5g
$3147.0 2023-09-19

methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate 関連文献

methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylateに関する追加情報

Methyl 5-(1-Cyano-1-Methylethyl)Thiophene-2-Carboxylate: A Comprehensive Overview

Methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate, with the CAS number 2228277-82-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a thiophene ring with a cyano-substituted alkyl group and a methyl ester. The methyl ester functionality at the 2-position of the thiophene ring contributes to its solubility and reactivity, making it a versatile building block in organic synthesis.

The thiophene moiety in methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate is a five-membered aromatic heterocycle containing one sulfur atom. This structure is known for its stability and electronic properties, which are influenced by the substituents attached to the ring. The presence of the cyano group (–C≡N) at the 5-position introduces electron-withdrawing effects, enhancing the compound's ability to participate in various chemical reactions. Additionally, the methyl group attached to the cyano group further modulates the electronic environment, making this compound suitable for applications in electronics and optoelectronics.

Recent studies have highlighted the potential of methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing conductive polymers and organic semiconductors. The compound's ability to undergo polymerization under controlled conditions has led to its application in creating materials with tailored electronic properties. These materials are being investigated for use in flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.

In terms of synthesis, methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of thiophene derivatives with alkylating agents in the presence of a base. The choice of solvent, temperature, and reaction time plays a critical role in determining the yield and purity of the final product. Optimization of these parameters has been a focus of recent research efforts to improve the efficiency of synthesis.

The compound's application extends beyond material science into pharmaceutical research. The cyano group and methyl ester functionalities make it an attractive candidate for drug design due to their potential bioactivity. Studies have shown that derivatives of this compound exhibit anti-inflammatory and antioxidant properties, suggesting its potential as a lead molecule for therapeutic agents.

From an environmental perspective, understanding the degradation pathways and toxicity profile of methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate is crucial for its safe handling and disposal. Recent toxicological studies have indicated that while the compound exhibits low acute toxicity, long-term exposure may pose risks to aquatic ecosystems. As such, researchers are exploring methods to minimize environmental impact through green chemistry practices.

In conclusion, methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate (CAS No. 2228277-82-3) is a multifaceted compound with applications spanning organic synthesis, materials science, and pharmaceutical research. Its unique structure and reactivity make it an invaluable tool for scientists seeking to develop innovative materials and therapies. As research continues to uncover new properties and applications, this compound will undoubtedly play an increasingly important role in various scientific disciplines.

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